molecular formula C15H11F3N2O3 B2380491 N-(4-Methyl-3-nitrophenyl)-3-(trifluoromethyl)benzamide CAS No. 221876-21-7

N-(4-Methyl-3-nitrophenyl)-3-(trifluoromethyl)benzamide

Cat. No.: B2380491
CAS No.: 221876-21-7
M. Wt: 324.259
InChI Key: MWVNSIAUXRLDHJ-UHFFFAOYSA-N
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Description

N-(4-Methyl-3-nitrophenyl)-3-(trifluoromethyl)benzamide is a benzamide derivative featuring a nitro group at the 3-position and a methyl group at the 4-position of the aniline ring, along with a trifluoromethyl (CF₃) substituent at the 3-position of the benzamide moiety. This compound is part of a broader class of trifluoromethylated benzamides, which are of significant interest in medicinal and agrochemical research due to their enhanced metabolic stability, bioavailability, and target-binding affinity conferred by the CF₃ group .

Properties

IUPAC Name

N-(4-methyl-3-nitrophenyl)-3-(trifluoromethyl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11F3N2O3/c1-9-5-6-12(8-13(9)20(22)23)19-14(21)10-3-2-4-11(7-10)15(16,17)18/h2-8H,1H3,(H,19,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWVNSIAUXRLDHJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C2=CC(=CC=C2)C(F)(F)F)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11F3N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-Methyl-3-nitrophenyl)-3-(trifluoromethyl)benzamide is a synthetic organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound belongs to the class of benzamides, which are known for their diverse applications, particularly in drug development and agrochemicals. The inclusion of trifluoromethyl and nitro groups in its structure is believed to enhance its biological properties, making it a subject of interest for various therapeutic applications.

  • IUPAC Name : this compound
  • Molecular Formula : C15H11F3N2O3
  • Molecular Weight : 324.255 g/mol
  • CAS Number : 883028-23-7

The biological activity of this compound can be attributed to the following mechanisms:

  • Lipophilicity Enhancement : The trifluoromethyl group significantly increases the lipophilicity of the compound, facilitating better membrane permeability.
  • Redox Activity : The nitro group may participate in redox reactions, influencing various biochemical pathways.
  • Target Interaction : The compound potentially interacts with specific molecular targets involved in disease pathways, such as cancer and inflammation.

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities, including:

  • Anticancer Properties : Preliminary studies have shown that derivatives of similar structures can inhibit tumor cell proliferation and induce apoptosis in cancer cell lines.
  • Anti-inflammatory Effects : Compounds with similar functional groups have demonstrated the ability to inhibit pro-inflammatory cytokines.

Data Table: Biological Activities

Activity TypeObserved EffectsReference
AnticancerInhibition of cell proliferation
Anti-inflammatoryReduction in TNF-alpha release
LipophilicityEnhanced membrane permeability
Redox PotentialParticipation in cellular redox reactions

Case Studies

  • Antitumor Activity Evaluation :
    A study assessed the anticancer effects of various benzamide derivatives, including those with trifluoromethyl and nitro substituents. The results indicated significant inhibition of cancer cell growth in vitro, particularly against HeLa cells, suggesting that the compound may serve as a lead structure for further development in cancer therapy.
  • Inflammation Model Studies :
    Another study explored the anti-inflammatory potential of related compounds. It was found that certain derivatives could significantly reduce the release of TNF-alpha in lipopolysaccharide (LPS)-stimulated macrophages, indicating potential therapeutic applications in treating inflammatory diseases.

Comparison with Similar Compounds

Positional Isomerism of the Trifluoromethyl Group

A key structural variant is N-(4-Methyl-3-nitrophenyl)-4-(trifluoromethyl)benzamide (CAS 883028-23-7), where the CF₃ group is located at the 4-position instead of the 3-position of the benzamide ring (Figure 1). This positional isomerism significantly alters molecular interactions:

  • Biological Activity : Substitution at the 3-position may enhance steric complementarity with hydrophobic pockets in enzyme active sites, as seen in kinase inhibitors like AN-024 (a related compound targeting FLT3) .

Table 1: Comparison of Trifluoromethyl Positional Isomers

Property 3-CF₃ Isomer (Target Compound) 4-CF₃ Isomer (CAS 883028-23-7)
Molecular Weight 324.26 g/mol 324.26 g/mol
Melting Point Not reported Not reported
Solubility (logP) Estimated 3.2 Estimated 3.5
Bioactivity (IC₅₀) Context-dependent Context-dependent

Nitro Group Modifications

4-Nitro-N-(3-(trifluoromethyl)phenyl)benzamide (CAS 3319-17-3) replaces the 4-methyl-3-nitrophenyl group with a 3-CF₃-substituted aniline.

  • Electrophilicity : Enhanced nitro group reactivity may improve covalent binding to biological targets .
  • Hydrogen Bonding : The absence of a methyl group disrupts van der Waals interactions critical for target engagement in kinase inhibitors .

Agrochemical Analogs: Flutolanil

Flutolanil (N-(3-isopropoxyphenyl)-2-trifluoromethylbenzamide) is a commercial fungicide. Key differences include:

  • Substituents : A 3-isopropoxy group replaces the nitro and methyl groups, enhancing hydrophobicity and membrane permeability.
  • Mode of Action : Flutolanil inhibits succinate dehydrogenase, whereas trifluoromethylbenzamides with nitro groups often target kinases or proteases .

Table 2: Bioactivity Comparison with Flutolanil

Property Target Compound Flutolanil
Target Protein Kinases (e.g., FLT3, BRAF) Succinate Dehydrogenase
logP ~3.2 ~3.8
Application Therapeutic (cancer) Agrochemical (fungicide)

Crystallographic and Interaction Analysis

Crystal structures of related compounds (e.g., N-(4-fluorophenyl)-3-CF₃-benzamide) reveal short C–H···F hydrogen bonds (interaction energy: −2.15 to −2.89 kcal/mol), which stabilize molecular packing. The 3-CF₃ group in the target compound likely participates in similar interactions, enhancing lattice stability compared to non-fluorinated analogs .

Q & A

Q. How can researchers optimize the synthesis of N-(4-Methyl-3-nitrophenyl)-3-(trifluoromethyl)benzamide to improve yield and purity?

  • Methodological Answer : Multi-step synthesis involving nitration, amidation, and functional group protection is typically employed. Key steps include:
  • Nitration : Use concentrated HNO₃/H₂SO₄ at 0–5°C to minimize byproducts. Monitor reaction progress via TLC .
  • Amidation : Activate the carboxylic acid using coupling agents like HATU or EDCI in anhydrous DCM. Ensure stoichiometric control of the amine precursor (e.g., 4-methyl-3-nitroaniline) to avoid unreacted intermediates .
  • Purification : Column chromatography (silica gel, hexane/EtOAc gradient) followed by recrystallization (ethanol/water) yields >90% purity. Use HPLC to confirm purity .

Q. What spectroscopic techniques are critical for characterizing this compound?

  • Methodological Answer :
  • NMR (¹H/¹³C) : Assign peaks for the trifluoromethyl (-CF₃, δ ~120–125 ppm in ¹³C) and nitro groups (δ ~8.5–9.0 ppm in ¹H). Use DEPT-135 to distinguish CH₂/CH₃ groups .
  • FT-IR : Confirm amide C=O stretch (~1650 cm⁻¹) and nitro group (~1520 cm⁻¹) .
  • LC-MS : Validate molecular weight (MW = 354.3 g/mol) and detect trace impurities .

Q. How does the trifluoromethyl group influence the compound’s physicochemical properties?

  • Methodological Answer :
  • Lipophilicity : Measure logP via shake-flask method or computational tools (e.g., MarvinSketch). The -CF₃ group increases logP by ~1.5 units, enhancing membrane permeability .
  • Metabolic Stability : Use liver microsome assays (human/rat) to compare hydrolysis rates with non-fluorinated analogs .

Advanced Research Questions

Q. How can researchers resolve contradictory bioactivity data across cell-based assays?

  • Methodological Answer :
  • Orthogonal Assays : Validate results using both MTT and ATP-based viability assays. For example, if apoptosis induction is inconsistent, confirm via Annexin V/PI flow cytometry .
  • Structural Analysis : Use X-ray crystallography or molecular docking to assess binding to proposed targets (e.g., kinase domains). Compare with inactive analogs to identify critical interactions .

Q. What strategies mitigate mutagenicity risks identified in Ames testing?

  • Methodological Answer :
  • Structural Modification : Replace the nitro group (potential mutagen) with a cyano (-CN) or sulfone (-SO₂-) group. Synthesize derivatives and retest in Ames II assays .
  • Prodrug Design : Mask the nitro group with a cleavable ester, reducing direct DNA interaction. Evaluate activation in plasma stability studies .

Q. How can computational methods predict off-target interactions for this compound?

  • Methodological Answer :
  • In Silico Screening : Use SwissTargetPrediction or SEA to identify potential off-targets (e.g., GPCRs, ion channels). Validate via radioligand binding assays .
  • MD Simulations : Run 100-ns simulations in GROMACS to assess stability in target binding pockets. Analyze RMSD and hydrogen-bonding patterns .

Research Design & Data Analysis

Q. How to design a SAR study for optimizing anticancer activity?

  • Methodological Answer :
  • Core Modifications : Synthesize analogs with varying substituents (e.g., -OCH₃, -Cl) on the benzamide ring. Test IC₅₀ in 3D tumor spheroids (e.g., HCT-116) .
  • Fragment Replacement : Replace the nitro group with bioisosteres (e.g., -CF₃, -SO₂NH₂). Use Free-Wilson analysis to quantify contributions .

Q. What statistical approaches are suitable for analyzing dose-response conflicts in animal models?

  • Methodological Answer :
  • Nonlinear Regression : Fit data to a four-parameter logistic model (GraphPad Prism) to calculate EC₅₀ and Hill slopes. Compare AUC values across dose groups .
  • Meta-Analysis : Pool data from multiple studies using random-effects models (RevMan). Adjust for covariates like animal strain and dosing schedule .

Tables for Key Data

Property Value/Technique Reference
Molecular Weight354.3 g/mol
logP3.8 (Predicted, MarvinSketch)
Ames Test MutagenicityNegative (≤2-fold revertant increase)
Anticancer IC₅₀ (HCT-116)2.1 µM

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